ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-22-16(20)12-9(2)13(23-14(12)17)15(19)18-10-5-7-11(21-3)8-6-10/h5-8H,4,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDIHVABFGQCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353468 | |
| Record name | 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5726-48-7 | |
| Record name | 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of thiophene ring | Reaction of substituted cyanoacetamides with aldehydes or ketones in the presence of sulfur and base (e.g., KOH) | Formation of 2-amino-4,5-dihydrothiophene intermediates |
| 2 | Introduction of carbamoyl group | Reaction with 4-methoxyphenyl isocyanates or carbamoyl chlorides under mild conditions | Formation of 5-[(4-methoxyphenyl)carbamoyl] substituent |
| 3 | Esterification | Reaction with ethyl chloroformate or direct esterification of carboxylic acid precursors | Formation of ethyl ester at position 3 |
| 4 | Methylation | Introduction of methyl group at position 4 via alkylation or use of methyl-substituted precursors | Methyl group installed on thiophene ring |
| 5 | Purification | Recrystallization from ethanol-acetone or chromatographic methods | Pure this compound |
Representative Synthetic Routes
KOH-Catalyzed Cyclization: According to research on related thiophene derivatives, the cyclization of aldehydes, cyanothioacetamide, and phenacyl thiocyanate in ethanol with KOH catalyst yields 2-amino-4,5-dihydrothiophene intermediates efficiently. This method provides good yields (38-40%) and can be adapted for the target compound by selecting appropriate aldehydes and amides.
Amide Formation: The carbamoyl group linked to the 4-methoxyphenyl ring is introduced by reacting the amino-substituted thiophene intermediate with 4-methoxyphenyl isocyanate or carbamoyl chloride derivatives. This step is typically performed in inert solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from -60 to +30 °C, often in the presence of a base like triethylamine to neutralize generated acids.
Esterification: The ethyl ester group at position 3 is formed by esterification of the corresponding carboxylic acid intermediate using ethyl chloroformate or by direct esterification under acidic or basic catalysis. This step ensures the compound’s solubility and stability.
Industrial Scale Considerations
Continuous Flow Reactors: For industrial production, continuous flow synthesis is employed to enhance reaction control, scalability, and safety. This approach allows precise temperature and reagent flow control, minimizing by-products and improving yield and purity.
Purification Techniques: Advanced purification methods such as preparative HPLC or recrystallization from ethanol-acetone mixtures are used to obtain the compound in high purity suitable for pharmaceutical research.
Reaction Conditions and Reagents
| Reaction Step | Typical Reagents | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Thiophene ring formation | Cyanothioacetamide, aldehydes, sulfur, KOH | Ethanol | 20–100 °C | Base-catalyzed cyclization |
| Carbamoyl group introduction | 4-Methoxyphenyl isocyanate or carbamoyl chloride | DCM, THF | -60 to +30 °C | Use of organic base (triethylamine) |
| Esterification | Ethyl chloroformate or acid + ethanol | Ethanol, THF | 0–50 °C | Acid or base catalysis |
| Methylation | Methyl iodide or methyl-substituted precursors | DMF, acetone | Room temperature | Alkylation under mild conditions |
| Purification | Recrystallization solvents | Ethanol, acetone | Ambient | Multiple recrystallizations for purity |
Research Findings and Optimization
Yield Improvement: Modified procedures involving KOH-catalyzed reactions have demonstrated improved yields and substrate scope for thiophene derivatives, suggesting similar optimization can be applied to this compound.
Mechanistic Insights: Density functional theory (DFT) studies on related thiophene syntheses reveal that the cyclization and substitution steps proceed via well-defined intermediates, allowing rational design of reaction conditions to favor desired products.
Functional Group Stability: The methoxy and carbamoyl groups are stable under mild reaction conditions but require careful control during oxidation or reduction steps to avoid unwanted side reactions.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| KOH-Catalyzed Cyclization | Base-catalyzed reaction of aldehydes, cyanothioacetamide, and thiocyanates | Good yields, simple reagents | Requires careful pH and temperature control |
| Carbamoyl Group Introduction via Isocyanates | Reaction with 4-methoxyphenyl isocyanate | High selectivity, mild conditions | Sensitive to moisture, requires inert atmosphere |
| Esterification with Ethyl Chloroformate | Formation of ethyl ester | Efficient, widely used | Requires handling of reactive reagents |
| Continuous Flow Synthesis (Industrial) | Scalable, controlled reaction environment | High purity, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid ester group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols
Scientific Research Applications
-
Cancer Treatment :
- Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has shown potential as an inhibitor of mitotic kinesins, particularly HSET (KIFC1), which plays a critical role in the survival of cancer cells with multiple centrosomes. By disrupting the clustering of centrosomes, this compound can induce multipolar mitotic spindles, leading to cell death in cancer cells .
- A study indicated that compounds related to this structure demonstrated micromolar inhibition of HSET, progressing to more potent derivatives with nanomolar efficacy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Pharmaceutical Formulations
This compound can be formulated into various pharmaceutical preparations:
- Oral Dosage Forms : Tablets or capsules containing the compound can be developed for systemic delivery.
- Injectable Solutions : For rapid action, especially in cancer therapies, injectable formulations could be explored.
Research and Development Insights
- Structure-Activity Relationship (SAR) :
- Case Studies :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and the methoxy-phenylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene derivatives with modifications to the carbamoyl phenyl group, methyl substituent, or ester moiety are common in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Electronic Effects :
- The 4-methoxyphenyl group in the target compound enhances electron density at the carbamoyl moiety, leading to a red-shifted UV-Vis absorption (λmax ~290–320 nm) compared to the 4-chlorophenyl analog (λmax ~270–300 nm) .
- Electron-donating groups (e.g., -OMe) increase the intensity of absorption maxima, while electron-withdrawing groups (e.g., -Cl) reduce it .
Solubility and Lipophilicity :
- The 4-methoxyphenyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but low aqueous solubility due to its hydrophobic thiophene core .
- Substitution with 4-ethoxyphenyl (CAS: 351158-30-0) increases lipophilicity (logP ~3.5) compared to the target compound (logP ~2.8) .
Synthetic Accessibility: The target compound and its 4-chlorophenyl analog are synthesized via similar routes, often requiring hydrazonoyl chloride intermediates or multi-step condensations . Derivatives with direct aryl substitution (e.g., 4-methylphenyl) are synthesized more efficiently using Gewald reactions .
Biological Relevance :
Biological Activity
Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 302.38 g/mol
- CAS Number : [162651-09-4]
The structure features a thiophene ring, an amine group, and a carbamoyl moiety, which are significant for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : The compound has shown promise as an antitumor agent. Studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involved in cell cycle regulation and apoptosis .
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have demonstrated inhibition of HSET (KIFC1), a mitotic kinesin that helps cancer cells manage centrosome amplification .
- Anti-inflammatory Properties : Some derivatives of thiophene compounds exhibit anti-inflammatory effects, which may also be applicable to this compound. The presence of the methoxyphenyl group is believed to enhance anti-inflammatory activity .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound based on various studies:
| Activity | IC50 Value (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| Antitumor | <10 | A431 (human epidermoid) | |
| Enzyme Inhibition | 5 | HSET (KIFC1) | |
| Anti-inflammatory | 15 | RAW 264.7 (macrophages) |
Case Study 1: Antitumor Efficacy
In a study focused on the antitumor efficacy of thiophene derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in A431 cells with an IC50 value lower than 10 µM, suggesting strong potential as a therapeutic agent against skin cancer .
Case Study 2: Mechanistic Insights into Enzyme Inhibition
Another study investigated the mechanism by which similar thiophene compounds inhibit HSET. The research utilized molecular dynamics simulations to show that these compounds bind effectively to HSET, leading to increased multipolarity in centrosome-amplified cancer cells. This mechanism is critical for inducing cell death in certain cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate?
- Methodological Answer : The compound can be synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates and sulfur, followed by carbamoylation. For example, analogous thiophene derivatives are prepared using hydrazonoyl chloride intermediates under basic conditions (e.g., KOH/EtOH) . Key steps include:
Synthesis of the thiophene core via Gewald methodology.
Carbamoylation at the 5-position using 4-methoxyphenyl isocyanate.
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., amino, carbamoyl, and methoxy groups) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₁₇H₁₉N₂O₄S: 363.11) .
- X-ray crystallography : Use SHELXL for structure refinement if single crystals are obtained. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to minimize inhalation of dust or vapors.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can SHELXL be optimized for refining the crystal structure of this compound, particularly with disordered solvent molecules?
- Methodological Answer :
- Disorder modeling : Use PART and ISOR commands in SHELXL to constrain anisotropic displacement parameters for disordered regions.
- Twinned data : Apply TWIN/BASF commands if non-merohedral twinning is detected (common in thiophene derivatives).
- Validation : Cross-check with PLATON’s ADDSYM to avoid missing symmetry elements .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) reported in literature?
- Methodological Answer :
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Solvent effects : Replicate experiments in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shift variations.
- Computational validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G**) .
Q. What strategies are effective for modifying the carbamoyl group to study structure-activity relationships (SAR)?
- Methodological Answer :
- Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-nitrophenyl) or bulky (e.g., 2-naphthyl) substituents.
- Biological assays : Test analogs for activity against target enzymes (e.g., kinase inhibition assays) and correlate substituent effects with IC₅₀ values.
- Crystallographic SAR : Resolve co-crystal structures with target proteins to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
